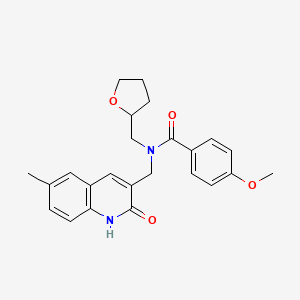
3-(5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis for similar compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A convenient and eco-friendly nickel-catalyzed synthesis of quinoline via double dehydrogenative coupling starting from 2-aminobenzyl alcohol and diamine operates at mild reaction temperatures .Molecular Structure Analysis
The structure of similar compounds like 1H-pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole-and-quinoline fragment .Chemical Reactions Analysis
Heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .作用機序
The mechanism of action of 3-(5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood, but it is believed to involve the formation of a complex between this compound and the metal ion. This complex is thought to be responsible for the increase in fluorescence intensity observed upon metal ion binding.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated in vitro and in vivo. However, its effects on biochemical and physiological processes are still being studied. Some studies have suggested that this compound may have antioxidant properties and could potentially be used to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of 3-(5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is its high selectivity for metal ions, which makes it a valuable tool for studying metal ion homeostasis. Additionally, this compound is relatively easy to synthesize and has minimal toxicity, making it a safe and cost-effective option for scientific research. However, one limitation of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several potential future directions for research involving 3-(5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One area of interest is the development of new fluorescent probes based on the this compound scaffold for detecting other metal ions. Additionally, this compound could potentially be modified to improve its solubility in water and increase its effectiveness as a research tool. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in disease research.
合成法
The synthesis of 3-(5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the reaction of 4-ethoxybenzohydrazide with 2-methyl-8-nitroquinoline-3-carboxylic acid, followed by cyclization using phosphorous oxychloride and triethylamine. The resulting compound is then treated with hydrazine hydrate and sodium hydroxide to yield this compound.
科学的研究の応用
3-(5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is as a fluorescent probe for detecting metal ions such as copper and zinc. This compound has been shown to selectively bind to these metal ions, resulting in a significant increase in fluorescence intensity. This property makes this compound a valuable tool for studying metal ion homeostasis in biological systems.
特性
IUPAC Name |
3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-2-24-14-9-7-12(8-10-14)19-21-17(22-25-19)15-11-13-5-3-4-6-16(13)20-18(15)23/h3-11H,2H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHDJOJYMQGHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

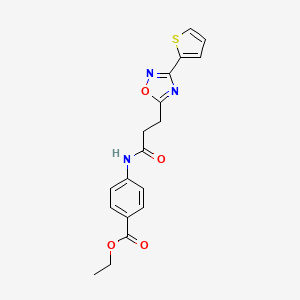
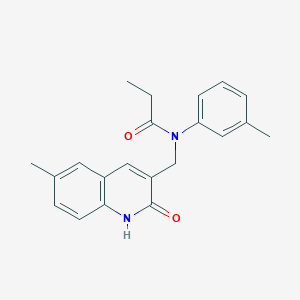
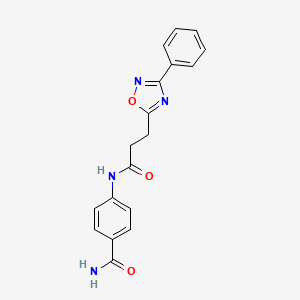
![4-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698948.png)
![3-(3-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698965.png)
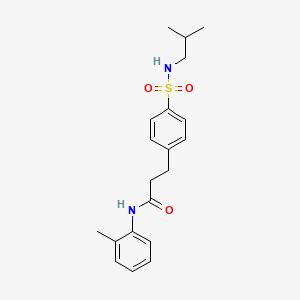

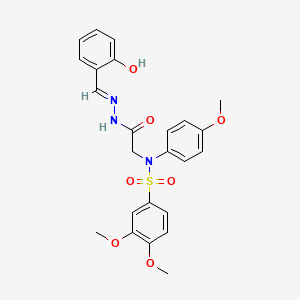
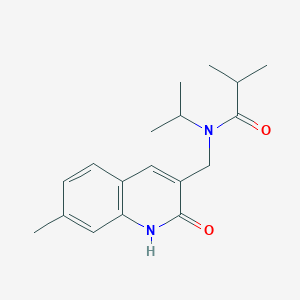

![2-bromo-N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699003.png)
![ethyl 4-({N'-[(E)-(4-{[(1-phenylethyl)carbamoyl]methoxy}phenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699006.png)
